molecular formula C8H12O2 B102840 Methyl 1-cyclohexene-1-carboxylate CAS No. 18448-47-0

Methyl 1-cyclohexene-1-carboxylate

Cat. No.: B102840
CAS No.: 18448-47-0
M. Wt: 140.18 g/mol
InChI Key: KXPWRCPEMHIZGU-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Chemical Sciences

The significance of methyl 1-cyclohexene-1-carboxylate in organic synthesis stems from its nature as a versatile building block. The presence of both an electron-withdrawing ester group and a carbon-carbon double bond in conjugation makes it an excellent Michael acceptor. masterorganicchemistry.comlibretexts.org This allows for the formation of new carbon-carbon bonds at the β-position, a fundamental transformation in the construction of complex molecular architectures.

Furthermore, the double bond can participate in a variety of addition reactions, and the ester functionality can be hydrolyzed or converted into other functional groups. This dual reactivity allows for a stepwise and controlled elaboration of the cyclohexene (B86901) ring system. For instance, it has been utilized in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols. sigmaaldrich.comfishersci.be

Research Perspectives and Theoretical Frameworks

From a research perspective, this compound serves as a model substrate for studying the principles of stereoselectivity and regioselectivity in organic reactions. The rigid, cyclic structure of the cyclohexene ring provides a predictable conformational framework, allowing researchers to investigate how substituents and reaction conditions influence the outcome of chemical transformations.

Theoretical frameworks, such as frontier molecular orbital (FMO) theory, are often employed to understand and predict the reactivity of α,β-unsaturated esters like this compound. The interaction between the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of the ester determines the course of reactions like Michael additions and Diels-Alder cycloadditions. praxilabs.com

Historical Context of Cyclohexene Carboxylate Chemistry

The chemistry of cyclohexene carboxylates is deeply rooted in the broader history of alicyclic chemistry and the development of fundamental organic reactions. The exploration of reactions involving six-membered rings was pivotal in the development of conformational analysis, a concept for which Sir Derek Barton was awarded the Nobel Prize in Chemistry in 1969.

The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder (Nobel Prize in Chemistry, 1950), is a cornerstone of cyclic compound synthesis and is directly applicable to the formation of cyclohexene rings. praxilabs.com While not a direct precursor in all cases, the fundamental understanding gained from these historical discoveries laid the groundwork for the synthesis and utilization of substituted cyclohexenes like this compound. The ability to construct the cyclohexene ring with control over stereochemistry and functionality is a testament to the advancements in synthetic methodology over the past century.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclohexene-1-carboxylate
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InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPWRCPEMHIZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80171580
Record name Methyl cyclohex-1-ene-1-carboxylate
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Molecular Weight

140.18 g/mol
Source PubChem
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CAS No.

18448-47-0
Record name 1-Cyclohexene-1-carboxylic acid, methyl ester
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Record name Methyl cyclohex-1-ene-1-carboxylate
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Record name Methyl cyclohex-1-ene-1-carboxylate
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Record name Methyl cyclohex-1-ene-1-carboxylate
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Synthesis and Preparation

The preparation of methyl 1-cyclohexene-1-carboxylate can be achieved through various synthetic routes. One common method involves the isomerization of the corresponding β,γ-unsaturated ester, methyl 2-cyclohexene-1-carboxylate. This isomerization is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol (B129727). The reaction proceeds by deprotonation to form an enolate, followed by protonation to yield the more thermodynamically stable α,β-unsaturated isomer. One reported procedure describes adding methyl 2-cyclohexene-1-carboxylate to a solution of sodium in methanol and allowing the mixture to stand at room temperature, resulting in a high yield of the desired product after workup and distillation. prepchem.com

Another approach to synthesizing related cyclohexene (B86901) carboxylate structures involves the Diels-Alder reaction. chegg.commnstate.edu This powerful cycloaddition reaction combines a conjugated diene with a dienophile to form a cyclohexene ring. For example, the reaction of a diene with an appropriate acrylate (B77674) derivative can lead to the formation of a cyclohexene carboxylate skeleton. chegg.com

Reactivity Profiles and Mechanistic Investigations of Methyl 1 Cyclohexene 1 Carboxylate

Electrophilic Addition Reactions

Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. The double bond of an alkene acts as a nucleophile, attacking an electrophile. This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. The regioselectivity and stereoselectivity of these reactions are key aspects that determine the structure of the product.

Regioselectivity and Stereoselectivity in Additions to the Cyclohexene (B86901) Moiety

The regioselectivity of electrophilic additions to unsymmetrical alkenes, like methyl 1-cyclohexene-1-carboxylate, is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide (X) adds to the more substituted carbon. dalalinstitute.comlibretexts.org The underlying principle of this rule is the formation of the more stable carbocation intermediate. dalalinstitute.compdx.edu In the case of this compound, the double bond is unsymmetrically substituted. One carbon of the double bond is attached to a methyl group and the cyclohexene ring, while the other is attached to a hydrogen and the ring. Therefore, the addition of an electrophile like HBr would be expected to proceed via the formation of a tertiary carbocation, leading to the product where the bromine atom is attached to the more substituted carbon. libretexts.org

The stereoselectivity of electrophilic additions depends on the specific reaction and the structure of the alkene. For instance, the addition of HBr to an alkene can result in a mixture of syn and anti addition products. masterorganicchemistry.com In the case of 1-methylcyclohexene, the addition of HBr can occur from either the top or bottom face of the cyclohexene ring. masterorganicchemistry.commasterorganicchemistry.com However, due to the planar nature of the carbocation intermediate, the nucleophile can attack from either side, often leading to a racemic mixture if a new chiral center is formed. libretexts.org

Carbocationic Intermediate Formation and Stability

The mechanism of electrophilic addition to an alkene involves the initial attack of the π electrons of the double bond on an electrophile, such as a proton from HBr. libretexts.org This results in the formation of a carbocation intermediate and a bromide ion. The stability of the carbocation is a crucial factor in determining the reaction pathway. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. pearson.com This stability difference is due to hyperconjugation and inductive effects. pearson.com

In the reaction of 1-methylcyclohexene with HBr, the initial protonation of the double bond can lead to two possible carbocation intermediates. libretexts.org One is a tertiary carbocation, and the other is a secondary carbocation. The tertiary carbocation is significantly more stable and is therefore formed preferentially. pdx.edulibretexts.org The subsequent attack of the bromide nucleophile on this more stable carbocation leads to the major product. pearson.com

In some cases, the initially formed carbocation can undergo rearrangement to a more stable carbocation. libretexts.orgpressbooks.pub This can occur through a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, migrates from an adjacent carbon to the positively charged carbon. libretexts.orgyoutube.com These rearrangements are driven by the thermodynamic stability of the resulting carbocation and can lead to the formation of products with a different carbon skeleton than the starting material. pressbooks.pub

Table 1: Regioselectivity in Electrophilic Addition to 1-Methylcyclohexene
ReactantReagentMajor ProductMinor ProductGoverning Principle
1-MethylcyclohexeneHBr1-Bromo-1-methylcyclohexane pdx.educhegg.com1-Bromo-2-methylcyclohexane libretexts.orgMarkovnikov's Rule (formation of the more stable tertiary carbocation) libretexts.orgpdx.edu
1-MethylcyclohexeneHCl1-Chloro-1-methylcyclohexane chegg.comNot specifiedMarkovnikov's Rule chegg.com

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org They are characterized by a redistribution of bonding electrons in a single step, without the formation of intermediates like carbocations or free radicals. libretexts.org The Diels-Alder reaction is a prominent example of a pericyclic cycloaddition. wikipedia.org

Diels-Alder Reactions and Subsequent Transformations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring. libretexts.orgwikipedia.org This reaction is a powerful tool in organic synthesis for constructing cyclic systems with high stereocontrol. webflow.com this compound can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the electron-withdrawing nature of the carboxylate group. mnstate.edu The reaction is typically facilitated by the use of electron-rich dienes. youtube.com

The products of Diels-Alder reactions, substituted cyclohexenes, can undergo various subsequent transformations. These transformations can modify the newly formed ring or the existing functional groups, providing access to a wide range of complex molecules. For instance, the ester group of a Diels-Alder adduct derived from this compound can be hydrolyzed or reduced.

This compound has been utilized in the synthesis of complex molecules such as methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate and ethyl 7-oxo-7b,8,9,10,11,11a-hexahydro-7H-benzo[b]phenaleno[2,1-d]furan-11a-carboxylate. sigmaaldrich.com

Oxidative Cycloadditions

While information directly pertaining to oxidative cycloadditions of this compound is limited in the provided search results, it is known that the oxidation of 1-methylcyclohexene, a closely related compound, can lead to different products depending on the oxidizing agent. For example, ozonolysis of 1-methylcyclohexene results in the opening of the ring. wikipedia.org The oxidation of 1-methylcyclohexene catalyzed by cytochrome P450 yields a mixture of hydroxylation and epoxidation products, with the latter being a form of oxidative cycloaddition. wikipedia.org

Mechanistic Elucidation through Computational and Experimental Studies

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This is achieved through a combination of computational modeling and advanced experimental techniques.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, transition states, and selectivity. rsc.org For reactions involving α,β-unsaturated esters, DFT studies can elucidate the energetics of competing pathways, such as 1,2- versus 1,4-addition. rsc.orgresearchgate.net

For instance, in the Michael addition of a nucleophile, calculations can map the potential energy surface, identifying the transition state structures for both direct and conjugate addition. These calculations often reveal that factors like the hardness/softness of the nucleophile, the nature of the solvent, and the presence of a catalyst significantly influence the activation barriers for each pathway. masterorganicchemistry.com DFT studies on organocatalytic reactions involving α,β-unsaturated carbonyls have shown how catalysts can activate substrates and control stereoselectivity by stabilizing specific transition states through non-covalent interactions like hydrogen bonding. rsc.orgmdpi.com Such studies can predict how changes in catalyst or substrate structure will affect reaction rates and outcomes, guiding experimental design. rsc.orgresearchgate.net

Biocatalysis represents a growing field for ester transformations, and Molecular Dynamics (MD) simulations provide invaluable, atomistic-level insights into how enzymes function, particularly in non-aqueous environments which are often required for synthesis. nih.govnih.gov For an ester like this compound, an enzyme such as a lipase (B570770) could be used for hydrolysis or transesterification. acs.org

MD simulations can model the enzyme's structural dynamics and its interaction with the solvent and substrate. ijoctc.org These simulations help explain how an enzyme maintains its active conformation, how the substrate binds in the active site, and how organic solvents affect enzyme stability and activity. nih.govnih.gov For example, simulations have shown that the stability of a lipase in an organic solvent is linked to the maintenance of its essential water layer and the conformational integrity of its active site, including the catalytic triad. acs.orgrsc.org By simulating the enzyme-substrate complex, researchers can understand the origins of enantioselectivity and identify key residues that can be mutated to improve catalytic efficiency or alter substrate specificity. nih.gov

While computational methods provide theoretical predictions, experimental techniques are essential for observing and characterizing reaction species directly. In-situ spectroscopic methods are particularly powerful for studying reaction mechanisms by monitoring the concentration of reactants, products, and transient intermediates in real-time without disturbing the reaction. nih.gov

Fourier-transform infrared (FTIR) spectroscopy, especially using attenuated total reflectance (ATR) probes (often referred to by the trade name ReactIR), is a key technique in this area. mt.com By immersing a probe directly into the reaction mixture, one can continuously collect IR spectra. This allows for the tracking of characteristic vibrational bands associated with specific functional groups. For example, in the reactions of this compound, one could monitor the disappearance of the C=O stretch of the ester and the appearance of the C=O stretch of an amide product. youtube.com Crucially, this method can often detect short-lived intermediates that are present at low concentrations, providing direct evidence for a proposed reaction pathway. mt.comacs.orgcatalysis.blog This real-time data is used to generate concentration profiles versus time, which is essential for detailed kinetic analysis and mechanism elucidation. nih.gov

Applications of Methyl 1 Cyclohexene 1 Carboxylate in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The unique structural features of methyl 1-cyclohexene-1-carboxylate make it an ideal precursor for synthesizing complex chemical structures. Its cyclohexene (B86901) ring provides a scaffold that can be elaborated upon through various chemical transformations, while the ester and alkene groups offer reactive sites for bond formation and functional group manipulation.

Synthesis of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems is a cornerstone of modern synthetic chemistry, as these motifs are prevalent in many natural products and pharmaceuticals. This compound has been successfully employed as a key starting material in the synthesis of such complex frameworks. For instance, it has been utilized in the creation of intricate dibenzofuran (B1670420) and benzophenalene derivatives. sigmaaldrich.comsigmaaldrich.com Specific examples include its use in the synthesis of:

Methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate. sigmaaldrich.comsigmaaldrich.com

Ethyl 7-oxo-7b,8,9,10,11,11a-hexahydro-7H-benzo[b]phenaleno[2,1-d]furan-11a-carboxylate. sigmaaldrich.comsigmaaldrich.com

These syntheses demonstrate the utility of the compound's cyclohexene core in participating in annulation reactions, where additional rings are built onto the existing structure, leading to the rapid assembly of complex, multi-ring systems. The Diels-Alder reaction, a powerful method for forming six-membered rings, is a key strategy where cyclohexene derivatives are formed from the reaction of a conjugated diene and an alkene (dienophile). wikipedia.orglibretexts.org

Precursors for Natural Products and Analogues

The cyclohexene carboxylate scaffold is a recurring motif in the biosynthesis of various natural products and serves as a vital precursor in their synthetic analogues. While direct use of this compound is one route, its isomers, such as methyl 3-cyclohexene-1-carboxylate, are also of significant importance.

A notable example is the use of optically active (S)-3-cyclohexene-1-carboxylic acid, derived from the enantioselective hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate, as a key building block for the anticoagulant drug Edoxaban. jiangnan.edu.cnacs.org Edoxaban is a factor Xa inhibitor used in the treatment of venous thromboembolism. jiangnan.edu.cn The synthesis highlights the pharmaceutical industry's reliance on such chiral building blocks derived from simple cyclic esters. jiangnan.edu.cnacs.org

Generation of Chiral Compounds and Scaffolds

The creation of single-enantiomer compounds is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The cyclohexene ring system provides a valuable scaffold for asymmetric synthesis.

A significant advancement in this area is the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate using enzymes. Researchers have identified and engineered bacterial carboxylesterases to selectively hydrolyze one enantiomer, leaving the other, desired enantiomer untouched and in high purity. jiangnan.edu.cnacs.org For example, a new bacterial carboxylesterase, CarEst3, was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate to produce (S)-methyl 3-cyclohexene-1-carboxylate with high enantiomeric excess. acs.org This biocatalytic approach is considered a "green" and highly efficient alternative to traditional chemical resolution methods. acs.org

Enzyme/StrainSubstrateProductEnantiomeric Excess (ee)Reference
Acinetobacter sp. JNU9335rac-Methyl 3-cyclohexene-1-carboxylate(S)-Methyl 3-cyclohexene-1-carboxylate99.6% jiangnan.edu.cn
CarEst3 (Carboxylesterase)rac-Methyl 3-cyclohexene-1-carboxylate(S)-Methyl 3-cyclohexene-1-carboxylate>99% acs.org

Intermediate in Medicinal Chemistry and Agrochemical Synthesis

The structural motifs derived from this compound are frequently found in molecules designed for medicinal and agricultural applications. Its role as an intermediate allows for the systematic modification and optimization of lead compounds in drug discovery and agrochemical development.

Preparation of Cyclohexene-Based Bioactive Compounds

The cyclohexene ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is often found in biologically active compounds. As previously mentioned, a derivative of methyl 3-cyclohexene-1-carboxylate is a crucial intermediate in the synthesis of the anticoagulant Edoxaban. jiangnan.edu.cnacs.org This underscores the importance of the cyclohexene carboxylic acid framework in constructing molecules with specific therapeutic functions. The synthesis of Edoxaban involves the creation of a key cyclohexane (B81311) cis-diamine intermediate, a synthetic challenge that highlights the complexity and value of such scaffolds. acs.org

Synthesis of Conformationally Constrained Amino Acids

Conformationally constrained amino acids are modified versions of natural amino acids where the rotation around certain bonds is restricted. rsc.org Incorporating these into peptides can lead to more stable and selective therapeutic agents. The cyclohexene and cyclohexane rings are ideal for creating this conformational rigidity. rsc.orgnih.gov

A powerful strategy for synthesizing these structures involves the Michael reaction, a type of conjugate addition, on cyclohexene derivatives. wikipedia.org For instance, a highly stereoselective synthesis of γ-amino acids featuring a cyclohexyl constraint has been developed. This key step involves the organocatalytic Michael addition of an aldehyde to 1-nitrocyclohexene, a compound structurally related to this compound. This reaction generates multiple stereocenters with high control, providing access to novel building blocks for creating peptide foldamers with defined helical structures.

AldehydeCatalystYield (%)Diastereomeric Ratio (dr)
n-ButanalPyrrolidine A + Benzoic Acid B446:1
IsovaleraldehydePyrrolidine A + Benzoic Acid B6112:1
PivalaldehydePyrrolidine A + Benzoic Acid B8519:1

This approach demonstrates how the cyclohexene core can be used to precisely control the three-dimensional shape of amino acid building blocks, which is crucial for designing new peptide-based drugs and materials. nih.gov

Inability to Generate Article on "this compound" in Catalytic Asymmetric Synthesis

Following a comprehensive search of available scientific literature and data, it has been determined that there is insufficient specific information to construct the requested article on the applications of "this compound" in catalytic asymmetric synthesis, particularly concerning its role in ligand design and catalyst development.

The performed searches aimed to uncover research where "this compound" or its direct derivatives are utilized as a central scaffold for creating chiral ligands or as a key component in the development of catalysts for asymmetric reactions. The search results did not yield specific examples or detailed research findings that align with the required focus of the article's outline.

The available literature primarily discusses other aspects of "this compound," such as its use as a starting material in various synthetic pathways not directly related to asymmetric catalysis or its general chemical properties. While the broader field of catalytic asymmetric synthesis is well-documented, the specific role of this compound in ligand design appears to be a niche area with limited published research accessible through standard scientific databases.

Consequently, to adhere to the strict instructions of generating a scientifically accurate article based on existing research and avoiding the introduction of unsubstantiated information, the requested content on the "," specifically focusing on "Catalytic Asymmetric Synthesis Applications" and "Ligand Design and Catalyst Development," cannot be produced at this time. Further research in this specific area would be required for such an article to be written.

Analytical Characterization Methodologies for Methyl 1 Cyclohexene 1 Carboxylate and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is indispensable for the unambiguous identification and structural elucidation of Methyl 1-cyclohexene-1-carboxylate. Techniques such as NMR, IR, and Mass Spectrometry each offer unique insights into the compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. epfl.ch The spectra provide information on the connectivity of atoms through chemical shifts, signal integrations, and coupling patterns. epfl.ch

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The vinylic proton on the carbon-carbon double bond typically appears as a multiplet in the downfield region. The protons of the methyl ester group exhibit a sharp singlet, while the aliphatic protons on the cyclohexene (B86901) ring produce a series of complex multiplets at higher field strengths.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. nih.gov Key resonances include those for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the cyclohexene ring, and the methyl carbon of the ester group.

The following table summarizes typical NMR spectral data for this compound.

¹H NMR Data ¹³C NMR Data
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Vinylic Proton (C=CH)~6.9Carbonyl Carbon (C=O)~167
Methyl Protons (-OCH₃)~3.7Vinylic Carbon (-C=)~139
Allylic Protons (-CH₂)~2.2Vinylic Carbon (=CH-)~132
Ring Protons (-CH₂)~1.6 - 2.1Methyl Carbon (-OCH₃)~51
Ring Carbons (-CH₂)~21 - 26

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. nih.gov The molecule absorbs IR radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The analysis is often performed on a neat sample using a capillary cell or via Attenuated Total Reflectance (ATR). nih.gov

The IR spectrum is characterized by several key absorption bands:

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the α,β-unsaturated ester.

A medium-intensity peak for the carbon-carbon double bond (C=C) stretch within the cyclohexene ring.

Strong bands indicating the carbon-oxygen (C-O) single bond stretches of the ester group.

Multiple peaks in the C-H stretching region for both sp² (vinylic) and sp³ (aliphatic) hybridized carbons.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch (α,β-unsaturated ester)~1715Strong
C=C Stretch (alkene)~1640Medium
C-O Stretch (ester)~1250Strong
C-H Stretch (sp²)~3030Medium
C-H Stretch (sp³)~2830-2950Medium-Strong

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and break apart into characteristic fragment ions.

The resulting mass spectrum displays a peak for the molecular ion (M⁺), which confirms the compound's molecular weight of 140.18 g/mol . nih.govnist.gov The fragmentation pattern helps to confirm the structure. Common fragments may arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Ion m/z (mass-to-charge ratio) Identity
[C₈H₁₂O₂]⁺140Molecular Ion (M⁺)
[C₇H₉O]⁺109Fragment from loss of -OCH₃
[C₆H₉]⁺81Fragment from loss of -COOCH₃

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within mixtures. Gas chromatography and high-performance liquid chromatography are the primary methods employed.

Gas chromatography (GC) is a standard method for assessing the purity of volatile compounds like this compound. thermofisher.comthermofisher.com The technique separates components of a mixture based on their boiling points and interactions with a stationary phase inside a capillary column. A flame ionization detector (FID) is commonly used for detection. antpedia.com

For purity analysis, a sample is injected into the GC system, and the resulting chromatogram shows a major peak for the target compound and smaller peaks for any impurities. antpedia.com The purity is often determined by calculating the area percentage of the main peak, with commercial grades typically having an assay of 97% or higher. thermofisher.comsigmaaldrich.com The combination of GC with mass spectrometry (GC-MS) allows for both the separation and the definitive identification of the compound and any co-eluting impurities. epfl.chnih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound and its derivatives, particularly for non-volatile compounds or for stereochemical analysis. google.com HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A significant application of HPLC in this context is the separation of stereoisomers. For derivatives of this compound that are chiral, specialized chiral HPLC columns (e.g., Chiralpak) can be used to resolve and quantify the different enantiomers or diastereomers. This is crucial in synthetic chemistry where controlling the stereochemical outcome of a reaction is important.

Advanced Characterization of Modified Systems

The transformation of this compound and its derivatives into functional materials such as polymers or as linkers in metal-organic frameworks (MOFs) necessitates advanced characterization techniques. These methods are crucial for elucidating the structural and morphological properties that govern the material's performance.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials derived from this compound. It provides fundamental insights into the atomic and molecular arrangement, distinguishing between amorphous and crystalline structures.

In the context of polymers, XRD analysis can reveal the degree of crystallinity. For instance, polymers synthesized using cyclohexanone (B45756) derivatives have been shown to possess some degree of crystallinity, as indicated by diffraction patterns in the 2θ region of 5–60 degrees. researchgate.net The presence of sharp peaks in an XRD pattern is indicative of long-range ordered structures, while broad humps suggest an amorphous nature. For block copolymers, such as those made from acrylic monomers, Small-Angle X-ray Scattering (SAXS), an XRD technique, is employed to characterize the nanodomain structures and determine order-disorder transition temperatures. mdpi.com

Table 1: XRD Findings for Materials with Related Functional Groups

Material Type Derivative/Linker Type XRD Technique Key Findings
Polymers Cyclohexanone-based Powder XRD Showed some degree of crystallinity. researchgate.net
Block Copolymers Poly(n-butyl acrylate)-b-poly(methyl methacrylate) SAXS Determined order-disorder transition temperature and characterized nanodomain morphology. mdpi.com

Electron Microscopy (SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and microstructure of modified systems at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of materials. For porous polymers derived from monomers like this compound, SEM images can reveal the particle size, shape, and the nature of the porous surface. mdpi.com For example, studies on porous polymer composites have used SEM to show interconnected particle morphologies, with particle sizes that can be influenced by synthesis conditions. mdpi.com It is a standard technique for characterizing the porous nature of polymer beads and understanding how factors like the choice of porogen (a solvent used to create pores) affect the final structure. ugent.becore.ac.uk

Transmission Electron Microscopy (TEM) offers higher resolution, providing detailed information about the internal structure of materials. researchgate.net For nanomaterials, TEM can visualize the size, distribution, and morphology of nanoparticles or internal porous networks. researchgate.net In the study of functionalized materials, such as carboxylated nanocellulose fibers, high-resolution TEM (HR-TEM) can even be used to directly image the crystalline lattice arrangements. nih.gov For complex materials like porous ionic polymers, TEM and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) can confirm the hierarchical pore structure and, when combined with Energy-Dispersive X-ray Spectroscopy (EDS), map the distribution of different elements within the material. acs.org

Table 2: Electron Microscopy Applications in Characterizing Modified Systems

Technique System Type Information Obtained
SEM Porous Polymers Surface morphology, particle size and shape, interconnected pore structure. researchgate.netmdpi.comacs.org
TEM Functional Nanomaterials Internal structure, morphology of nanoscale features, lattice arrangements. researchgate.netnih.gov

Surface Area and Porosity Analysis (BET)

The functionality of materials derived from this compound, particularly in applications like catalysis, separation, and adsorption, is often dictated by their surface area and porosity. The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of a gas (typically nitrogen) onto the material's surface, is the standard for quantifying these properties.

The analysis involves measuring the amount of gas adsorbed at various relative pressures, generating a nitrogen adsorption-desorption isotherm. The shape of this isotherm provides qualitative information about the pore structure. According to IUPAC classification, different isotherm types (e.g., Type I for microporous, Type IV for mesoporous materials) indicate the predominant pore size range. researchgate.net

From these isotherms, several key parameters are calculated:

BET Surface Area: This value represents the total specific surface area of the material, a critical factor for applications requiring high surface contact. Porous organic polymers can exhibit high surface areas, for instance, up to 770 m²/g. acs.org

Pore Volume: This is the total volume of the pores within the material, indicating its capacity for hosting guest molecules.

Pore Size Distribution: This describes the distribution of pore sizes within the material, which is crucial for size-selective applications.

Studies on porous organic polymers demonstrate how synthesis conditions directly impact these properties. researchgate.net The choice of monomers and crosslinkers, as well as the use of porogens, determines the resulting surface area and porosity. ugent.becore.ac.uk For example, synthesizing porous polymers in the presence of different solvents can lead to vastly different surface areas and pore volumes. core.ac.uk

Table 3: Porosity Data for Representative Porous Organic Polymers

Material BET Surface Area (m²/g) Total Pore Volume (cm³/g) Predominant Pore Type
Porous Ionic Polymer (PIP) acs.org 770 0.55 Microporous & Mesoporous
Pd₁-Ru₁/PIP Catalyst acs.org 753 0.52 Microporous & Mesoporous

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1-cyclohexene-1-carboxylate?

this compound is typically synthesized via esterification of 1-cyclohexene-1-carboxylic acid with methanol under acid catalysis. Advanced methods include oxidation of cyclohexene derivatives using chromium trioxide (CrO₃) in acetic anhydride, as demonstrated in the synthesis of keto-enoate intermediates (e.g., oxidation of this compound with CrO₃/CH₂Cl₂) . Characterization often involves GC-MS and NMR to confirm purity and structure .

Q. How is the compound characterized using spectroscopic methods?

Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72–5.67 (m, 1H, C=CH), 3.67 (s, 3H, OCH₃), 2.14–1.98 (m, 4H, CH₂), 1.73–1.55 (m, 4H, CH₂) .
  • IR : Strong ester C=O stretch near 1720 cm⁻¹.
  • GC-MS : Molecular ion peak at m/z 140 (C₈H₁₂O₂⁺) .

Q. What safety protocols are critical when handling this compound?

The compound is a flammable liquid (GHS Category 4) with a flash point of 71°C . Researchers must:

  • Use N95 masks, chemical-resistant gloves (e.g., nitrile), and safety goggles.
  • Work in a fume hood to avoid inhalation (PEL/TLV data unavailable; assume acute toxicity).
  • Store in sealed containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cyclizations?

The compound acts as a dienophile in Pd-catalyzed cycloadditions with 1,1-disubstituted alkenes, forming α,α-disubstituted alkenes. For example, in the presence of Pd(OAc)₂ and PPh₃, it undergoes [4+2] cyclization with oxime esters to yield bicyclic frameworks. Yields exceeding 90% are achievable with optimized ligand ratios (e.g., 5 mol% Pd, 10 mol% PPh₃) .

Q. What challenges arise in controlling stereoselectivity during its use in cycloadditions?

Steric hindrance from the cyclohexene ring can lead to competing endo/exo pathways. Studies by Lee et al. (1995) demonstrated that chiral auxiliaries (e.g., Evans oxazolidinones) or Lewis acids (e.g., TiCl₄) improve enantioselectivity (>80% ee) in cis-1,2-diallylcyclopropanol synthesis . Conflicting data on diastereomer ratios (e.g., 3:1 vs. 4:1 in similar conditions) may stem from solvent polarity effects .

Q. How can conflicting data on reaction yields in multi-step syntheses be resolved?

Reproducibility issues often arise from trace moisture or oxygen in catalytic systems. For example:

  • In Au(I)-mediated oxidative cycloadditions (Lee et al., 2000), yields dropped from 85% to 60% when reactions were not degassed.
  • Use of molecular sieves (3Å) or strict inert atmospheres (N₂/Ar) stabilizes reactive intermediates .

Q. What role does this compound play in pharmaceutical synthesis?

It is a key intermediate in synthesizing oseltamivir (Tamiflu®). The ethyl ester analog, ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, undergoes hydrolysis to yield the active metabolite . Process optimization (e.g., enzymatic resolution) reduces enantiomeric impurities to <0.5% .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA eluents to resolve enantiomers .
  • Yield Optimization : Screen ligands (e.g., BINAP, Josiphos) in Pd-catalyzed reactions to enhance turnover numbers .
  • Safety : Conduct thermal stability assays (DSC/TGA) to assess decomposition risks above 200°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.